Ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate
CAS No.: 141976-07-0
Cat. No.: VC17291786
Molecular Formula: C8H13NO4
Molecular Weight: 187.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 141976-07-0 |
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Molecular Formula | C8H13NO4 |
Molecular Weight | 187.19 g/mol |
IUPAC Name | ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate |
Standard InChI | InChI=1S/C8H13NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5-6,10H,3-4H2,1-2H3 |
Standard InChI Key | IPOPPUVIIJQXNA-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1CN(C(=O)C1O)C |
Introduction
Chemical Structure and Conformational Analysis
The core structure of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted at positions 1 (methyl), 3 (ethyl carboxylate), 4 (hydroxyl), and 5 (keto group). Analogous compounds, such as the benzyl-substituted derivative , exhibit a twist conformation in the pyrrolidine ring, with Cremer-Pople parameters and . The methyl group at position 1 likely induces steric effects that influence ring puckering, as observed in the 1,2-dimethyl analog , where the envelope conformation is stabilized by intramolecular hydrogen bonds.
The hydroxyl group at position 4 participates in intermolecular O–H⋯O hydrogen bonding, a feature common to related oxopyrrolidines . In the crystal lattice, these interactions often generate dimeric motifs with symmetry , further stabilized by weaker C–H⋯O and C–H⋯π contacts. The dihedral angle between the pyrrolidine mean plane and substituents (e.g., 89.2° for the benzyl-phenyl interaction ) suggests significant steric bulk at position 1 modulates molecular packing.
Synthesis and Reaction Pathways
Reductive Cyclization Strategies
The synthesis of ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate can be inferred from methods used for analogous compounds. For example, the benzyl-substituted derivative was prepared via zinc-mediated reductive cleavage of an isoxazolidine precursor in acetic acid (56% yield). Similarly, hydrogenation of 2,3-dioxopyrrolidine derivatives over Pd/C in ethanol yields hydroxylated pyrrolidines, albeit with competitive formation of cis/trans diastereomers.
A proposed synthetic route for the title compound involves:
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Isoxazolidine Formation: Condensation of methylglyoxal with ethyl acrylate to form a cycloadduct.
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Reductive Ring Opening: Treatment with zinc dust in acetic acid to generate the pyrrolidine core.
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Selective Oxidation: Introduction of the 5-oxo group via Jones oxidation or Swern conditions.
Key challenges include controlling stereochemistry at positions 3 and 4, as evidenced by the 12% yield of the trans-hydroxyester in related syntheses .
Spectroscopic Characterization
1H NMR data for analogous compounds reveal distinct signals for the hydroxyl proton (, broad singlet), ester ethoxy group (, quartet), and methyl substituents (). In the title compound, the C4 hydroxyl proton is expected to resonate near , coupled with the adjacent C3 proton () .
13C NMR peaks for the lactam carbonyl (C5) typically appear downfield at , while the ester carbonyl (C3) resonates near . The C4 hydroxyl-bearing carbon is deshielded to .
Crystallographic and Hydrogen-Bonding Networks
X-ray diffraction studies of related compounds reveal that ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate likely crystallizes in a monoclinic system with dimeric units linked via O–H⋯O bonds (Table 1).
Table 1. Comparative Crystallographic Data for Oxopyrrolidine Derivatives
Parameter | Benzyl-Substituted | 1,2-Dimethyl | Title Compound (Predicted) |
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Space Group | |||
O–H⋯O Distance (Å) | 2.692 | 2.745 | 2.65–2.70 |
Dihedral Angle (°) | 89.2 | 82.4 | 85–88 |
Conformation | Twist | Envelope | Twist/Envelope Hybrid |
The hydrogen-bonding network significantly impacts solubility and melting behavior. The benzyl analog melts at 85.9–86.1°C , whereas the 1,2-dimethyl derivative forms a low-melting oil , suggesting the title compound may exhibit intermediate thermal properties.
Physicochemical Properties and Stability
While direct data for ethyl 4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylate are unavailable, extrapolation from analogs permits the following predictions:
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Boiling Point: ~300–320°C (decomposition likely precedes vaporization).
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LogP: 0.8–1.2 (calculated using fragment-based methods).
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Aqueous Solubility: <1 mg/mL due to the ester and lactam hydrophobicity.
Stability studies of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid indicate sensitivity to oxidative conditions, suggesting the title compound requires inert atmosphere storage.
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